molecular formula C18H19NO2 B2860518 2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 2034447-40-8

2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2860518
CAS No.: 2034447-40-8
M. Wt: 281.355
InChI Key: LQDGVQROAMNNSX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound that features a hydroxyphenyl group and a phenylpyrrolidinyl group attached to an ethanone backbone

Scientific Research Applications

2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the reaction of 4-hydroxybenzaldehyde with 3-phenylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The phenylpyrrolidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpyrrolidinyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the phenylpyrrolidinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-1-(3-methylpyrrolidin-1-yl)ethanone
  • 2-(4-Hydroxyphenyl)-1-(3-ethylpyrrolidin-1-yl)ethanone
  • 2-(4-Hydroxyphenyl)-1-(3-phenylpiperidin-1-yl)ethanone

Uniqueness

2-(4-Hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of both hydroxyphenyl and phenylpyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17-8-6-14(7-9-17)12-18(21)19-11-10-16(13-19)15-4-2-1-3-5-15/h1-9,16,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGVQROAMNNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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